molecular formula C7H15NO2 B11921345 3-(3-Methoxypropoxy)azetidine

3-(3-Methoxypropoxy)azetidine

Cat. No.: B11921345
M. Wt: 145.20 g/mol
InChI Key: VMXPYEXAUPRHIC-UHFFFAOYSA-N
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Description

3-(3-Methoxypropoxy)azetidine is a chemical compound with the molecular formula C7H15NO2. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The presence of the azetidine ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropoxy)azetidine typically involves the reaction of azetidine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methoxypropoxy)azetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenoxy)azetidine: Similar in structure but with a phenoxy group instead of a propoxy group.

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

Uniqueness

3-(3-Methoxypropoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxypropoxy group provides unique steric and electronic effects, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(3-methoxypropoxy)azetidine

InChI

InChI=1S/C7H15NO2/c1-9-3-2-4-10-7-5-8-6-7/h7-8H,2-6H2,1H3

InChI Key

VMXPYEXAUPRHIC-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1CNC1

Origin of Product

United States

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